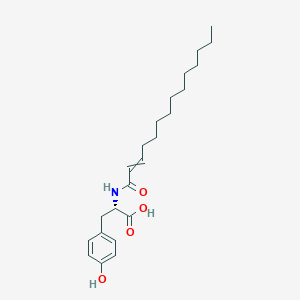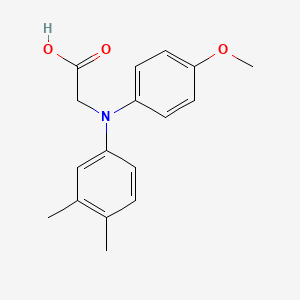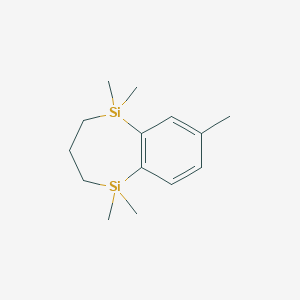![molecular formula C12H24O2Si B14209070 (2R,3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpent-4-enal CAS No. 918150-72-8](/img/structure/B14209070.png)
(2R,3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpent-4-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpent-4-enal is a chiral compound with significant applications in organic synthesis. This compound features a tert-butyl(dimethyl)silyl (TBS) protecting group, which is commonly used to protect hydroxyl groups during chemical reactions. The presence of the TBS group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpent-4-enal typically involves the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The resulting TBS-protected intermediate is then subjected to further functionalization to introduce the aldehyde group at the terminal position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpent-4-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The TBS group can be selectively removed using fluoride ions from reagents like tetrabutylammonium fluoride (TBAF), allowing for further functionalization of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran (THF).
Major Products Formed
Oxidation: (2R,3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpentanoic acid.
Reduction: (2R,3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpentanol.
Substitution: (2R,3S)-3-hydroxy-2-methylpent-4-enal.
Applications De Recherche Scientifique
(2R,3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpent-4-enal is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and as a building block in material science.
Mécanisme D'action
The mechanism of action of (2R,3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpent-4-enal involves its reactivity as an aldehyde and the stability conferred by the TBS protecting group. The aldehyde group can participate in nucleophilic addition reactions, while the TBS group prevents unwanted side reactions by protecting the hydroxyl group. This selective reactivity allows for precise modifications in synthetic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3S)-3-hydroxy-2-methylpent-4-enal
- (2R,3S)-3-{[tert-Butyldiphenylsilyl]oxy}-2-methylpent-4-enal
- (2R,3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpent-4-enoic acid
Uniqueness
(2R,3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpent-4-enal is unique due to the presence of the TBS protecting group, which enhances its stability and reactivity. This makes it a valuable intermediate in synthetic chemistry, allowing for selective reactions and high yields in the production of complex molecules.
Propriétés
Numéro CAS |
918150-72-8 |
|---|---|
Formule moléculaire |
C12H24O2Si |
Poids moléculaire |
228.40 g/mol |
Nom IUPAC |
(2R,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpent-4-enal |
InChI |
InChI=1S/C12H24O2Si/c1-8-11(10(2)9-13)14-15(6,7)12(3,4)5/h8-11H,1H2,2-7H3/t10-,11-/m0/s1 |
Clé InChI |
HGTJKBNSACWFPP-QWRGUYRKSA-N |
SMILES isomérique |
C[C@@H](C=O)[C@H](C=C)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CC(C=O)C(C=C)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-amino-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B14208994.png)
![2-{[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14209003.png)

![Benzenemethanol, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14209010.png)

![5-[2-(4-Ethylphenyl)ethenyl]benzene-1,3-diol](/img/structure/B14209035.png)
![2-(But-1-yn-1-yl)-1-methyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14209042.png)


![Dimethyl [(2-oxopyrrolidin-1-yl)(phenyl)methyl]phosphonate](/img/structure/B14209059.png)

![2-Furancarboxamide, N-[3-(4-methyl-1-piperazinyl)phenyl]-5-nitro-](/img/structure/B14209068.png)
